N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1019103-68-4
VCID: VC8432082
InChI: InChI=1S/C24H25FN4OS/c1-14-6-21(27-22(30)24-10-15-7-16(11-24)9-17(8-15)12-24)29(28-14)23-26-20(13-31-23)18-2-4-19(25)5-3-18/h2-6,13,15-17H,7-12H2,1H3,(H,27,30)
SMILES: CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=CS5)C6=CC=C(C=C6)F
Molecular Formula: C24H25FN4OS
Molecular Weight: 436.5 g/mol

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide

CAS No.: 1019103-68-4

Cat. No.: VC8432082

Molecular Formula: C24H25FN4OS

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide - 1019103-68-4

Specification

CAS No. 1019103-68-4
Molecular Formula C24H25FN4OS
Molecular Weight 436.5 g/mol
IUPAC Name N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide
Standard InChI InChI=1S/C24H25FN4OS/c1-14-6-21(27-22(30)24-10-15-7-16(11-24)9-17(8-15)12-24)29(28-14)23-26-20(13-31-23)18-2-4-19(25)5-3-18/h2-6,13,15-17H,7-12H2,1H3,(H,27,30)
Standard InChI Key FLWFRYCSCHCXEC-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=CS5)C6=CC=C(C=C6)F
Canonical SMILES CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=CS5)C6=CC=C(C=C6)F

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a central adamantane scaffold linked to a pyrazole ring substituted with a 4-(4-fluorophenyl)-1,3-thiazol-2-yl group. The adamantane moiety, a rigid bicyclic hydrocarbon, enhances lipophilicity and membrane permeability, while the thiazole and pyrazole rings contribute to electronic diversity and potential target binding . The fluorophenyl group introduces electron-withdrawing effects, which may modulate metabolic stability and receptor affinity.

Physicochemical Properties

The compound’s properties are critical for drug-likeness and bioavailability:

PropertyValue
Molecular FormulaC24H25FN4OS\text{C}_{24}\text{H}_{25}\text{FN}_4\text{OS}
Molecular Weight436.5 g/mol
logP (Predicted)~4.0–5.0 (high lipophilicity)
Hydrogen Bond Acceptors5 (O, S, 3N)
Hydrogen Bond Donors1 (amide NH)
Polar Surface Area~90 Ų

The adamantane group significantly increases logP, suggesting favorable blood-brain barrier penetration but potential solubility challenges . The thiazole and pyrazole rings contribute to π-π stacking and hydrogen bonding, which may enhance target binding.

Biological Activity and Mechanism of Action

Antimicrobial and Anti-Inflammatory Effects

Thiazole and pyrazole rings are associated with antimicrobial activity via disruption of bacterial cell wall synthesis or enzyme inhibition. The fluorophenyl group could enhance antibacterial potency against Gram-positive pathogens. Additionally, adamantane derivatives modulate NF-κB and COX-2 pathways, suggesting anti-inflammatory potential.

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

High lipophilicity (logP ~4–5) predicts good oral absorption but may necessitate formulation adjustments to improve aqueous solubility. The adamantane moiety enhances central nervous system (CNS) penetration, which could be advantageous for targeting brain tumors or neurodegenerative diseases .

Metabolism and Excretion

The compound is likely metabolized via hepatic cytochrome P450 enzymes, with the fluorophenyl group resisting oxidative degradation. Sulfur in the thiazole ring may undergo glucuronidation or sulfation, facilitating renal excretion.

Toxicity Profile

Adamantane derivatives generally exhibit low acute toxicity but may cause CNS side effects (e.g., dizziness) at high doses. Preclinical studies of related compounds report IC50 values in the micromolar range for cancer cells, with minimal cytotoxicity to normal fibroblasts .

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